molecular formula C12H16F3NO2S3 B2801885 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane CAS No. 1704560-64-4

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2801885
CAS No.: 1704560-64-4
M. Wt: 359.44
InChI Key: ISALUMVBPKRDEK-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trifluoropropyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the trifluoropropyl group and the formation of the thiazepane ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • Thiopropamine: A stimulant drug with a similar thiophene structure.

  • PFO-DBT: A polymer with thiophene and trifluoropropyl groups.

Uniqueness: 7-(Thiophen-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its trifluoropropyl group, in particular, enhances its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

7-thiophen-2-yl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2S3/c13-12(14,15)4-9-21(17,18)16-5-3-11(20-8-6-16)10-2-1-7-19-10/h1-2,7,11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISALUMVBPKRDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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